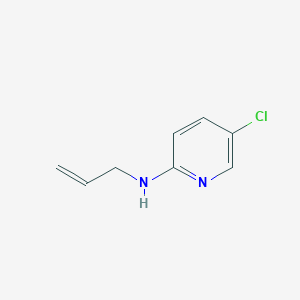

N-Allyl-5-chloropyridin-2-amine

Description

Significance within Halogenated Aminopyridine Chemistry

Halogenated aminopyridines are a critical class of heterocyclic compounds. The pyridine (B92270) scaffold itself is a ubiquitous feature in a vast array of biologically active molecules and functional materials. The introduction of an amino group and a halogen atom to this ring system further enhances its chemical versatility and potential for diverse applications.

The precursor, 2-Amino-5-chloropyridine (B124133) , is a well-established and versatile building block in organic synthesis. nih.govguidechem.com It serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals. guidechem.comgoogle.com For instance, it is a key component in the synthesis of the sedative-hypnotic drug Zopiclone and has been utilized in the development of herbicides. pharmaffiliates.com The presence of the chlorine atom and the amino group on the pyridine ring allows for a variety of chemical transformations, making it a valuable starting material for creating more complex molecular architectures. nih.gov

The addition of an N-allyl group to the 2-amino position introduces a reactive handle for further functionalization. The double bond of the allyl group can participate in a wide range of chemical reactions, including additions, oxidations, and transition metal-catalyzed cross-coupling reactions. This opens up avenues for creating a diverse library of derivatives from N-Allyl-5-chloropyridin-2-amine, each with potentially unique biological or material properties.

Overview of Structural Features and Synthetic Interest

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with an allylamino group (-NH-CH₂CH=CH₂) and at the 5-position with a chlorine atom. This arrangement of functional groups dictates its reactivity and potential for forming intermolecular interactions.

The synthetic interest in this compound stems from its potential to be a versatile intermediate. The synthesis of this compound would logically proceed from its precursor, 2-Amino-5-chloropyridine. The N-allylation of aminopyridines is a known transformation in organic chemistry, typically achieved by reacting the aminopyridine with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base is necessary to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic allyl halide.

While specific research detailing the synthesis and properties of this compound is not extensively documented in publicly available literature, the general reactivity of its constituent parts is well understood. The exploration of its synthesis and characterization holds potential for the discovery of new chemical entities with interesting properties.

Properties of 2-Amino-5-chloropyridine

As a direct precursor, the properties of 2-Amino-5-chloropyridine are crucial for understanding the synthesis of its N-allyl derivative.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅ClN₂ | nih.gov |

| Molecular Weight | 128.56 g/mol | nih.gov |

| Melting Point | 135-138 °C | sigmaaldrich.com |

| Boiling Point | 127-128 °C at 11 mmHg | sigmaaldrich.com |

| Appearance | Beige crystalline solid | nih.gov |

| CAS Number | 1072-98-6 | chemicalbook.com |

Synthesis of 2-Amino-5-chloropyridine

Various methods for the synthesis of 2-Amino-5-chloropyridine have been reported, highlighting its importance as a chemical intermediate. One common approach involves the direct chlorination of 2-aminopyridine (B139424). google.com Another method is the electrochemical reduction of 5-chloro-2-nitropyridine. chemicalbook.com

| Starting Material | Reagents | Yield | Reference(s) |

| 2-Aminopyridine | Chlorine gas, strongly acidic medium | up to 86.8% | google.comgoogle.com |

| 5-Chloro-2-nitropyridine | Electrochemical reduction | 82-84% | chemicalbook.com |

| 2-Aminopyridine | N-chlorosuccinimide (NCS) | ~90% | patsnap.com |

| 2-Aminopyridine | Hydrochloric acid, Sodium hypochlorite | 72% | google.com |

Properties

Molecular Formula |

C8H9ClN2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

5-chloro-N-prop-2-enylpyridin-2-amine |

InChI |

InChI=1S/C8H9ClN2/c1-2-5-10-8-4-3-7(9)6-11-8/h2-4,6H,1,5H2,(H,10,11) |

InChI Key |

FCDNSWPSXBBJSD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=NC=C(C=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of N Allyl 5 Chloropyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Pyridine (B92270) Ring

The pyridine ring in N-Allyl-5-chloropyridin-2-amine is susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction for the functionalization of heteroaromatic compounds. In this reaction, a nucleophile replaces the chlorine atom on the pyridine ring. The success and rate of this substitution are significantly influenced by the electronic properties of the ring and the nature of the attacking nucleophile.

The general mechanism for the SNAr reaction on 2-chloropyridines involves the attack of a nucleophile at the carbon atom bearing the chlorine. This leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. The aromaticity is restored in the final step by the expulsion of the chloride leaving group. The reaction is often facilitated by heating.

Investigation of Electronic and Steric Effects of Substituents

The reactivity of the chlorinated pyridine ring in this compound towards SNAr is governed by the electronic and steric effects of the substituents present on the ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.

The N-allyl-amino group at the 2-position is generally considered an electron-donating group, which would tend to decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted chloropyridine. However, the chlorine atom at the 5-position has an electron-withdrawing inductive effect, which can partially counteract the effect of the amino group and influence the regioselectivity of further substitutions.

Studies on related 2-halopyridine systems have shown that the nature of the nucleophile is critical. Stronger nucleophiles will favor the SNAr reaction. The steric bulk of both the N-allyl group and the incoming nucleophile can also play a significant role, potentially hindering the approach of the nucleophile to the reaction center.

Table 1: Predicted Reactivity of this compound in SNAr Reactions

| Nucleophile | Expected Reactivity | Potential Product |

|---|---|---|

| Ammonia | Moderate to low | N-Allyl-5-aminopyridin-2-amine |

| Primary Amines | Moderate | N-Allyl-N'-alkyl/aryl-pyridine-2,5-diamine |

| Secondary Amines | Moderate to low (steric hindrance) | N-Allyl-N',N'-dialkyl-pyridine-2,5-diamine |

| Alkoxides | Moderate | 5-Alkoxy-N-allylpyridin-2-amine |

Reactivity of the Allyl Moiety

The allyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations, including electrophilic additions, cycloadditions, and cross-metathesis reactions.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The double bond of the allyl group is susceptible to electrophilic attack. Reactions such as halogenation (with Br₂ or Cl₂) and hydrohalogenation (with HBr or HCl) are expected to proceed, leading to the formation of saturated dihalo- or monohalo- derivatives, respectively.

The regioselectivity of hydrohalogenation would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of a more stable carbocation intermediate. However, the presence of the adjacent nitrogen atom could influence the reaction mechanism and regioselectivity.

Cycloaddition Reactions

The allyl group can participate as a 2π component in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes. These reactions are powerful tools for the construction of cyclic and bicyclic systems. The feasibility and efficiency of such reactions would depend on the electronic nature of the diene and the steric hindrance around the allyl group.

Cross-Metathesis Reactions

Olefin metathesis, particularly cross-metathesis with other alkenes, represents a modern and powerful method for the formation of new carbon-carbon double bonds. Using a suitable catalyst, such as a Grubbs' or Schrock's catalyst, the allyl group of this compound could be coupled with other olefins to generate more complex molecular architectures. The success of this reaction would be contingent on the choice of catalyst and reaction conditions to avoid catalyst deactivation by the pyridine nitrogen.

Reactions Involving the Secondary Amine Nitrogen

The secondary amine nitrogen in this compound is nucleophilic and can participate in a variety of reactions, including alkylation, acylation, and sulfonylation.

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers. Alkylation with alkyl halides would lead to the formation of a tertiary amine. Acylation with acid chlorides or anhydrides would yield the corresponding amide, and reaction with sulfonyl chlorides would produce a sulfonamide. These reactions are fundamental in organic synthesis for the construction of more complex nitrogen-containing compounds. The reactivity of the secondary amine can be influenced by the electronic effects of the attached pyridine ring.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-5-chloropyridine (B124133) |

| Allyl bromide |

| Meisenheimer complex |

| N-Allyl-5-aminopyridin-2-amine |

| N-Allyl-N'-alkyl/aryl-pyridine-2,5-diamine |

| N-Allyl-N',N'-dialkyl-pyridine-2,5-diamine |

| 5-Alkoxy-N-allylpyridin-2-amine |

| 5-(Alkyl/Arylthio)-N-allylpyridin-2-amine |

| Grubbs' catalyst |

Alkylation and Acylation Reactions (e.g., Formation of Thiourea (B124793) Derivatives)

There is no specific information available in the public domain regarding the alkylation and acylation reactions of this compound, including the formation of its thiourea derivatives. While the synthesis of thiourea derivatives from various primary heterocyclic amines is a common practice, specific experimental details, yields, and spectroscopic data for the this compound variant are not reported in the available literature. nih.gov

Condensation Reactions with Carbonyl Compounds

Similarly, a thorough search did not yield any studies detailing the condensation reactions of this compound with carbonyl compounds. Such reactions are fundamental in organic synthesis for the formation of imines (Schiff bases) and other related structures. The absence of published data suggests this area of its chemistry remains uninvestigated or at least not publicly disclosed.

Theoretical Investigations into Reaction Pathways and Mechanisms

No theoretical or computational studies focused on the reaction pathways and mechanisms of this compound were identified. Such investigations are crucial for understanding the electronic effects of the allyl group on the pyridine ring and the amino functional group, and for predicting the compound's reactivity and the stability of potential intermediates. The lack of such theoretical data further underscores the limited scientific focus on this specific molecule.

Design and Synthesis of Derivatives and Analogs of N Allyl 5 Chloropyridin 2 Amine

Structural Modifications at the Allyl Group

The allyl group of N-Allyl-5-chloropyridin-2-amine offers a reactive handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the modulation of the molecule's steric and electronic properties. The synthesis of the parent compound is typically achieved through the N-alkylation of 2-amino-5-chloropyridine (B124133) with an allyl halide, such as allyl bromide, in the presence of a base.

A range of derivatives can be accessed through reactions targeting the double bond of the allyl moiety. Common modifications include:

Epoxidation: Oxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide. This highly reactive intermediate can be subsequently opened by various nucleophiles to introduce a wide array of substituents.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions leads to the formation of the corresponding diol. These diols can serve as precursors for further derivatization.

Ozonolysis: Cleavage of the double bond via ozonolysis, followed by reductive or oxidative workup, can generate aldehyde or carboxylic acid functionalities, respectively. These groups provide synthetic handles for further elongation or modification of the side chain.

Heck Reaction: Palladium-catalyzed coupling of the allyl group with aryl or vinyl halides allows for the introduction of extended π-systems, which can significantly influence the photophysical and electronic properties of the molecule.

Metathesis: Both cross-metathesis and ring-closing metathesis can be employed to introduce new carbon-carbon bonds and construct more complex cyclic or acyclic structures.

These modifications are summarized in the following table:

| Reaction | Reagents | Functional Group Introduced |

| N-Allylation | 2-amino-5-chloropyridine, Allyl bromide, Base (e.g., K₂CO₃) | Allyl group |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

| Ozonolysis | 1. O₃, 2. Me₂S or H₂O₂ | Aldehyde or Carboxylic acid |

| Heck Reaction | Aryl/Vinyl halide, Pd catalyst, Base | Aryl or Vinyl substituent |

| Cross-Metathesis | Alkene, Grubbs' catalyst | Substituted alkene |

Functionalization of the Pyridine (B92270) Ring

The pyridine ring of this compound is amenable to a variety of functionalization reactions, primarily targeting the chloro substituent at the 5-position. These modifications are crucial for fine-tuning the electronic properties and biological activity of the resulting analogs.

Halogen and Pseudohalogen Exchange Reactions

The chlorine atom at the 5-position can be readily displaced by other halogens or pseudohalogens. For instance, a Finkelstein reaction using sodium iodide can be employed to replace the chlorine with iodine, which can be a more reactive coupling partner in subsequent cross-coupling reactions. Similarly, displacement with cyanide ions can introduce a nitrile group, a versatile precursor for amines, carboxylic acids, and various heterocyclic systems.

Introduction of Electron-Withdrawing/Donating Groups

The introduction of various substituents at the 5-position can be effectively achieved through palladium-catalyzed cross-coupling reactions. The chloro group serves as a convenient handle for these transformations.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl, heteroaryl, or vinyl boronic acids or esters. This is a powerful method for introducing electron-donating or electron-withdrawing aromatic systems. For instance, coupling with phenylboronic acid would yield N-allyl-5-phenylpyridin-2-amine.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 5-position. This is a key strategy for synthesizing derivatives with diverse substitution patterns on the amino group.

Sonogashira Coupling: The coupling of the 5-chloro-2-aminopyridine core with terminal alkynes, catalyzed by palladium and copper, provides a direct route to 5-alkynyl-2-aminopyridine derivatives. The resulting alkyne can be further elaborated, for example, through hydration to form ketones or by click chemistry to construct triazole rings.

Stille Coupling: This reaction involves the coupling of the organohalide with an organostannane reagent in the presence of a palladium catalyst. It offers a broad substrate scope for introducing various alkyl, vinyl, and aryl groups.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with the pyridine ring. It is known for its high functional group tolerance.

A summary of these cross-coupling reactions is presented below:

| Reaction | Coupling Partner | Bond Formed | Introduced Group |

| Suzuki-Miyaura | Boronic acid/ester | C-C | Aryl, Heteroaryl, Vinyl |

| Buchwald-Hartwig | Amine | C-N | Substituted amino |

| Sonogashira | Terminal alkyne | C-C (sp) | Alkynyl |

| Stille | Organostannane | C-C | Alkyl, Vinyl, Aryl |

| Negishi | Organozinc | C-C | Alkyl, Aryl |

Applications as a Precursor for Fused Heterocyclic Systems (e.g., Pyrimidines)

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. One important application is in the construction of pyrimidine (B1678525) rings fused to the pyridine core.

A potential synthetic route to fused pyrimidines involves an intramolecular cyclization strategy. For example, the amino group of this compound can react with a suitable one-carbon synthon, such as a carboxylic acid derivative or an orthoformate, to form an intermediate which can then undergo cyclization onto the pyridine ring.

Alternatively, the allyl group can be functionalized to introduce a group that can participate in a cyclization reaction. For instance, oxidation of the allyl group to a carboxylic acid, followed by amide formation with an appropriate amine and subsequent cyclization, could lead to fused pyrimidones.

Stereoselective Synthesis of Chiral Analogs

The development of chiral analogs of this compound is of significant interest for exploring stereospecific interactions with biological targets. Stereoselective synthesis can be approached in several ways:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of the allyl double bond can introduce two adjacent stereocenters with high enantioselectivity. The resulting chiral diol can then be used as a versatile intermediate for the synthesis of a variety of chiral derivatives.

Asymmetric Epoxidation: Similarly, asymmetric epoxidation methods, such as the Jacobsen-Katsuki epoxidation, can be employed to generate chiral epoxides. These can then be opened with various nucleophiles to afford a range of enantiomerically enriched products.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the amino group or other parts of the molecule can direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary can be removed.

Enzymatic Resolutions: Kinetic resolution of a racemic mixture of a derivative of this compound using enzymes can provide access to one of the enantiomers in high enantiomeric excess.

The successful implementation of these strategies allows for the generation of a library of chiral analogs, which is essential for detailed structure-activity relationship studies and the development of potent and selective bioactive compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For N-Allyl-5-chloropyridin-2-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to achieve a complete structural assignment.

The introduction of the allyl group to the amino nitrogen of 5-chloro-pyridin-2-amine is expected to induce significant changes in the NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for both the pyridine (B92270) ring and the allyl group protons. The protons on the pyridine ring are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro substituent. The allyl group would introduce three distinct sets of proton signals: a doublet for the two protons of the CH₂ group adjacent to the nitrogen, a multiplet for the CH proton, and two distinct signals for the terminal vinyl protons (cis and trans to the CH group). The coupling constants (J-values) between these protons would be crucial in confirming their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Five distinct signals are expected for the pyridine ring carbons. The carbon attached to the chlorine atom would show a characteristic chemical shift, while the carbon bearing the amino group would be shifted upfield due to the nitrogen's electron-donating effect. The allyl group would contribute three additional signals corresponding to the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the CH₂ group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 (Pyridine) | 7.0 - 7.5 | - |

| H-4 (Pyridine) | 6.5 - 7.0 | - |

| H-6 (Pyridine) | 8.0 - 8.5 | - |

| N-CH₂ -CH=CH₂ | 3.8 - 4.2 | 45 - 50 |

| N-CH₂-CH =CH₂ | 5.8 - 6.2 | 130 - 135 |

| N-CH₂-CH=CH₂ (cis) | 5.0 - 5.3 | 115 - 120 |

| N-CH₂-CH=CH₂ (trans) | 5.1 - 5.4 | 115 - 120 |

| C-2 (Pyridine) | - | 155 - 160 |

| C-3 (Pyridine) | - | 110 - 115 |

| C-4 (Pyridine) | - | 135 - 140 |

| C-5 (Pyridine) | - | 120 - 125 |

| C-6 (Pyridine) | - | 145 - 150 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be observed between the protons of the allyl group, confirming their sequence.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the attachment of the allyl group to the nitrogen atom through correlations between the CH₂ protons of the allyl group and the C-2 carbon of the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration, present in the parent amine, would be absent, which is a key indicator of successful N-alkylation. The spectrum would be dominated by bands corresponding to the C-H stretching of the aromatic and allyl groups, the C=C stretching of the allyl group (around 1640 cm⁻¹), and the C=N and C=C stretching vibrations of the pyridine ring. The C-Cl stretching vibration would be observed in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching of the allyl group and the symmetric breathing modes of the pyridine ring are expected to give strong signals in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Allyl C-H Stretch | 3080 - 3010 | 3080 - 3010 |

| C=C Stretch (Allyl) | 1650 - 1630 | 1650 - 1630 (Strong) |

| Pyridine Ring C=C, C=N Stretches | 1600 - 1450 | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 | 1350 - 1250 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways would likely involve the loss of the allyl group, leading to a prominent peak corresponding to the [M-41]⁺ ion (loss of C₃H₅). Another likely fragmentation would be the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable pyridinyl cation.

X-ray Diffraction (XRD) Studies

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide a wealth of information. It would confirm the connectivity of the atoms, provide precise bond lengths and angles, and reveal the conformation of the molecule in the solid state. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding (if any residual N-H is present or through C-H···N interactions) and π-π stacking between the pyridine rings, which govern the crystal packing. This information is crucial for understanding the solid-state properties of the compound.

Powder X-ray Diffraction (PXRD) for Crystalline Polymorph Characterization

Powder X-ray Diffraction (PXRD) is a critical non-destructive analytical technique for the solid-state characterization of crystalline materials. In the pharmaceutical and chemical industries, PXRD is indispensable for identifying crystalline phases, determining the degree of crystallinity, and characterizing polymorphs of active pharmaceutical ingredients and key intermediates. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact the physicochemical properties of a material, including its solubility, stability, and bioavailability.

For this compound, the characterization of its crystalline form is crucial for ensuring batch-to-batch consistency and stable performance. While specific PXRD data for this compound is not extensively published in publicly available literature, the methodology is well-established for related pyridine derivatives. For instance, PXRD has been successfully employed to confirm the crystal structure of cocrystals involving 2-amino-5-chloropyridine (B124133). tandfonline.com

The PXRD analysis of this compound would involve irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline form. Each peak in the diffractogram corresponds to a specific set of lattice planes, as described by Bragg's Law.

The potential for polymorphism in this compound necessitates thorough screening and characterization. Different crystallization conditions, such as solvent, temperature, and cooling rate, could lead to the formation of various polymorphic forms. PXRD is the primary tool for identifying and distinguishing between these polymorphs. Each polymorph would exhibit a unique PXRD pattern, with characteristic peak positions and relative intensities.

A hypothetical PXRD analysis of a specific polymorph of this compound could yield a set of characteristic peaks. These peak positions are fundamental for the identification and quality control of the compound.

Hypothetical PXRD Peak Data for this compound (Form I)

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 65 |

| 12.8 | 6.91 | 100 |

| 17.1 | 5.18 | 80 |

| 21.5 | 4.13 | 95 |

| 25.7 | 3.46 | 70 |

This data is illustrative and represents a potential PXRD pattern.

Furthermore, PXRD can be used to assess the amorphous content of a sample. An amorphous solid, lacking long-range crystalline order, will not produce sharp diffraction peaks but rather a broad halo in the PXRD pattern. The presence of amorphous content can influence the stability and handling properties of the material.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are paramount for the separation, identification, and quantification of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential tools for ensuring its purity and for quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including substituted pyridines. A robust, reverse-phase HPLC (RP-HPLC) method is the standard approach for determining the purity and quantifying this compound.

Method Development

The development of an HPLC method for this compound would focus on achieving adequate resolution of the main peak from any process-related impurities or degradation products. Based on methods developed for similar compounds, such as 2-amino-5-chloropyridine, a C18 column is a suitable stationary phase. mdpi.commdpi.comnih.govnih.gov The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The addition of an acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution for amine-containing compounds by suppressing the ionization of silanol groups on the stationary phase. mdpi.comnih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Validation

Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Method validation demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the resolution of the analyte peak from all other peaks.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and plotting the peak area response against concentration. A correlation coefficient (R²) close to 1.000 indicates good linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Typical HPLC Method Parameters and Validation Summary for this compound

| Parameter | Condition/Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Linearity (Range) | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

This data is illustrative of a typical validated HPLC method.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. It is particularly well-suited for the analysis of substituted pyridines. cdc.govnih.gov GC can be used for the purity assessment of this compound, particularly for identifying and quantifying volatile organic impurities that may not be easily detected by HPLC.

Methodology

In a typical GC analysis of this compound, a small amount of the sample, dissolved in a suitable solvent, is injected into the chromatograph. The sample is vaporized in a heated inlet and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, which contains a stationary phase, separates the components of the sample based on their boiling points and their interactions with the stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase elute from the column earlier.

The choice of the column is critical for achieving good separation. A mid-polar to polar capillary column, such as one with a phenyl- or cyanopropyl-substituted polysiloxane stationary phase, is generally effective for the separation of pyridine derivatives. cdc.gov

Upon exiting the column, the separated components are detected by a suitable detector. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. nih.gov For qualitative analysis and structural confirmation of impurities, a Mass Spectrometer (MS) is often coupled with the GC (GC-MS). nih.gov GC-MS provides both retention time data and mass spectral data, which can be used to identify unknown compounds by comparing their mass spectra to spectral libraries.

Quantitative Analysis

For quantitative analysis, an internal or external standard method can be employed. The peak area of this compound is proportional to its concentration. A calibration curve is constructed by analyzing a series of standards of known concentrations to establish the relationship between peak area and concentration. This allows for the accurate determination of the purity of a sample or its concentration in a mixture.

Illustrative GC Method Parameters for this compound

| Parameter | Condition/Value |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Injection Mode | Split (e.g., 50:1) |

This data represents a plausible set of GC conditions for the analysis of this compound.

GC analysis is a valuable complementary technique to HPLC for a comprehensive characterization of the purity profile of this compound, ensuring the control of both volatile and non-volatile impurities.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in elucidating the molecular geometry and electronic structure of these compounds.

Optimization of Ground State Geometries and Conformational Analysis

For 2-Amino-5-chloropyridine (B124133), DFT calculations, often employing the B3LYP method with various basis sets such as 6-311++G(d,p), have been used to determine the optimized molecular geometry. These calculations help in identifying the most stable conformation by minimizing the energy of the molecule. The resulting bond lengths, bond angles, and dihedral angles provide a precise three-dimensional representation of the molecule in its ground state. This foundational data is crucial for understanding the molecule's reactivity and interactions.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequencies for 2-Amino-5-chloropyridine have been calculated using DFT. These computed frequencies are then compared with experimental data obtained from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. This comparison allows for the assignment of specific vibrational modes to the observed spectral bands, confirming the molecular structure and providing insights into the bonding characteristics. For instance, the characteristic stretching and bending vibrations of the pyridine (B92270) ring, the amino group, and the carbon-chlorine bond can be accurately identified.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

For 2-Amino-5-chloropyridine, the HOMO-LUMO energy gap has been calculated to be approximately 4.921 eV. chemicalbook.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis provides insights into the regions of the molecule that are more likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis offers a detailed picture of the electron delocalization and the nature of bonding within a molecule. For 2-Amino-5-chloropyridine, NBO analysis reveals the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals. chemicalbook.com This information is crucial for understanding the stability imparted by hyperconjugative and charge transfer interactions within the molecule. It helps to quantify the strength of intramolecular interactions, such as the delocalization of the lone pair of electrons on the nitrogen atom of the amino group into the pyridine ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While specific predicted NMR chemical shifts for N-Allyl-5-chloropyridin-2-amine were not found in the searched literature, computational methods are widely used for this purpose. Quantum mechanical calculations, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.govchemicalbook.com These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. The predicted spectra can then be compared with experimental NMR data to aid in structure elucidation and assignment of resonances. For the parent compound, 2-Amino-5-chloropyridine, experimental ¹H NMR data is available and could serve as a benchmark for such predictive studies. chemicalbook.com

Applications As a Key Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Organic Molecules

N-Allyl-5-chloropyridin-2-amine serves as a crucial precursor in the multi-step synthesis of more complex organic molecules. The reactivity of its allyl group allows for various modifications, such as oxidation, reduction, and addition reactions, to introduce new functionalities. The pyridine (B92270) ring itself can undergo further substitutions, providing a scaffold upon which to build larger and more intricate structures. For instance, the chlorine atom can be displaced through nucleophilic substitution reactions, and the amino group can be acylated or alkylated to introduce additional diversity. researchgate.nettdcommons.org

The synthesis of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide, a compound of medicinal interest, exemplifies the use of a related 2-amino-5-chloropyridine (B124133) derivative as a foundational piece. tdcommons.org The initial 2-amino-5-chloropyridine unit is sequentially modified through amidation and other transformations to construct the final, more complex product. tdcommons.org This highlights the role of the 5-chloropyridin-2-amine core as a reliable anchor point for synthetic elaborations.

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science, and this compound is a key player in their synthesis. nih.govresearchgate.netrsc.org The inherent structure of this compound, containing both a pyridine ring and a reactive amine, facilitates cyclization reactions to form fused heterocyclic systems.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these scaffolds often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. acs.orgorganic-chemistry.org While direct examples using this compound are not explicitly detailed in the provided context, the general synthetic strategy is well-established for analogous 2-aminopyridines. acs.orgorganic-chemistry.orgnih.govrsc.org The reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization involving the exocyclic amino group. The presence of the allyl group on the exocyclic nitrogen in this compound could influence the course of these reactions, potentially leading to novel substituted imidazo[1,2-a]pyridine (B132010) derivatives.

Similarly, pyrido[1,2-a]pyrimidines are another important class of nitrogen-fused heterocycles. Their synthesis can be achieved through various cyclization strategies, often starting from 2-aminopyridine derivatives. nih.govniscpr.res.injraic.com The reactivity of this compound could be harnessed to construct these bicyclic systems, with the allyl group offering a handle for further functionalization of the resulting pyridopyrimidine core.

This compound is a derivative of 2-aminopyridine, a fundamental building block for a vast number of pyrimidine-based compounds. mdpi.comnih.gov The synthesis of various pyrimidine (B1678525) derivatives often involves the condensation of a 2-aminopyridine analogue with a suitable three-carbon unit. niscpr.res.in The chlorine substituent on the pyridine ring of this compound can also be a site for further reactions, such as cross-coupling reactions, to introduce additional substituents onto the heterocyclic core. mdpi.com

For example, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved through Buchwald-Hartwig amination, showcasing the versatility of the aminopyrimidine scaffold in forming new carbon-nitrogen bonds. mdpi.com The presence of the allyl group in this compound provides an additional point of reactivity that can be exploited either before or after the construction of the pyrimidine ring, allowing for the synthesis of a diverse range of complex heterocyclic compounds.

Utility in Divergent Synthetic Pathways and Library Generation

The multifunctional nature of this compound makes it an ideal substrate for divergent synthesis and the generation of chemical libraries. Divergent synthesis aims to create a wide variety of compounds from a common starting material by subjecting it to different reaction conditions or reagents.

The three key reactive sites of this compound—the allyl group, the secondary amine, and the chlorinated pyridine ring—can be chemoselectively addressed. For example:

The allyl group can undergo reactions such as hydroformylation, epoxidation, or metathesis to introduce new functional groups.

The secondary amine can be acylated, sulfonylated, or further alkylated.

The chlorine atom on the pyridine ring can be substituted via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or alkynyl groups.

By systematically exploring the reactions at each of these sites, a large and diverse library of compounds can be rapidly synthesized. This approach is highly valuable in drug discovery and materials science for the efficient exploration of chemical space and the identification of molecules with desired properties.

Ligand Design and Synthesis for Catalysis

The allyl group provides a convenient handle for attaching the ligand to a solid support or for introducing additional coordinating groups. The chlorine atom can be replaced with other functionalities to modulate the electronic properties of the pyridine ring and, consequently, the donor ability of the nitrogen atom. For instance, a related compound, 2-amino-5-chloropyridine, has been used to synthesize a noncentrosymmetric Zn(II) complex, demonstrating the coordinating ability of this type of scaffold. rajpub.com The development of iridium catalysts with metal-ligand bifunctionality for N-alkylation reactions further underscores the importance of ligand design in modern catalysis. nih.gov By strategically modifying the structure of this compound, novel ligands can be created for a wide range of catalytic applications, including asymmetric catalysis and the development of more efficient and selective chemical transformations.

Potential in Catalysis and Advanced Materials Research

Application as a Ligand in Transition Metal Catalysis

The coordination chemistry of 2-aminopyridine (B139424) derivatives is a well-established and highly popular area of research. nih.gov These compounds are recognized for their versatility and have been successfully used as alternatives to traditional ligands in coordination chemistry and catalysis. nih.gov The N-Allyl-5-chloropyridin-2-amine scaffold is particularly suited for creating stable complexes with metals, which is a prerequisite for catalytic activity. rsc.org

This compound is a promising ligand for various transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules.

C–N Bond Formation: The bidentate nature of the aminopyridine moiety can stabilize transition metal centers, such as nickel or palladium, facilitating C–N cross-coupling reactions. Research on related N-aryl-2-aminopyridines demonstrates that the pyridyl group can act as an effective directing group, enabling the formation of stable metal complexes that promote cyclization and functionalization. rsc.org Furthermore, studies on Ni-catalyzed cross-coupling of N-pyridinium allyl amines with aryl boronic acids have successfully yielded N-aryl allyl amines, showcasing a direct precedent for the reactivity of this type of structure. researchgate.netnih.gov This suggests that a catalyst system utilizing this compound could be effective for the arylation of amines.

C–C Bond Formation: The allyl group present in the molecule introduces another layer of reactivity. Transition-metal allyl complexes are pivotal intermediates in many catalytic processes. wikipedia.org The allyl-allyl cross-coupling reaction, for instance, is a powerful method for creating 1,5-dienes, which are important structural motifs in natural products. rsc.org A catalyst derived from this compound could potentially participate in or mediate such C–C bond-forming reactions. Nickel allyl complexes, in particular, are known to act as nucleophiles, which could be harnessed in various synthetic applications. wikipedia.org The ligand's structure could provide the necessary steric and electronic environment to control the regioselectivity and enantioselectivity of these transformations. rsc.org

| Potential Catalytic Application | Metal Catalyst | Reaction Type | Rationale/Relevant Findings |

| Arylation of Amines | Nickel, Palladium | C–N Cross-Coupling | The 2-aminopyridine moiety serves as an excellent bidentate ligand and directing group, stabilizing the metal catalyst. rsc.org Related N-allyl pyridinium (B92312) salts are effective in Ni-catalyzed C–N coupling. researchgate.net |

| Allyl-Allyl Coupling | Nickel, Palladium, Copper, Iridium | C–C Cross-Coupling | The allyl group can form transition-metal allyl complexes, which are key intermediates in the formation of 1,5-dienes. wikipedia.orgrsc.org |

| C-H Functionalization | Rhodium, Ruthenium, Cobalt | C–H Activation | The pyridyl directing group in N-aryl-2-aminopyridines facilitates the formation of stable metallacycles, enabling direct and atom-economical C-H bond functionalization. rsc.org |

Exploration as a Component in Functional Materials

The molecular structure of this compound, featuring a π-conjugated system with donor (amino) and acceptor characteristics, makes it an interesting building block for functional organic materials.

Organic materials with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical computing and data storage. The NLO response in organic molecules often arises from a conjugated π-electron system coupled with electron-donating and electron-accepting groups.

This compound possesses the fundamental components for NLO activity. The aminopyridine system acts as an electron donor, while the chloro-substituent provides electron-withdrawing character. The introduction of the allyl group extends the π-conjugation, which can enhance the molecular hyperpolarizability—a key measure of NLO activity. Theoretical and experimental studies on related aminopyridine derivatives have confirmed their potential as NLO materials. The combination of structural features in this compound suggests it could exhibit a significant NLO response, making it a candidate for incorporation into advanced optical materials. researchgate.net

The ability of this compound to act as a ligand facilitates the construction of coordination complexes and metal-organic frameworks (MOFs). The pyridine (B92270) and exocyclic amine nitrogens can chelate to a single metal center or bridge between multiple metal ions, leading to the formation of diverse supramolecular structures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Allyl-5-chloropyridin-2-amine, and how can purity be maximized?

- Methodology :

-

Nucleophilic Substitution : React 5-chloro-2-aminopyridine with allyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

-

Characterization : Confirm structure via ¹H/¹³C NMR (δ ~5.2 ppm for allyl protons) and LC-MS (m/z calculated for C₈H₁₀ClN₂: 169.05) .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃, DMF, 70°C, 8h | 78 | 97 |

| NaH, THF, RT, 24h | 65 | 92 |

Q. What spectroscopic techniques are recommended for structural elucidation?

- Advanced NMR Analysis :

- ¹H NMR: Allyl group protons (δ 5.0–5.8 ppm, multiplet), pyridine ring protons (δ 7.5–8.5 ppm) .

- ¹³C NMR: Chlorine-substituted pyridine carbon (δ ~145 ppm), allyl carbons (δ ~115–135 ppm) .

Q. How can researchers assess the compound’s stability under varying conditions?

- Stability Studies :

- Thermal Stability : Heat at 40–100°C in DMSO; monitor decomposition via TLC or HPLC.

- Photolytic Degradation : Expose to UV light (254 nm) for 24h; observe chloropyridine by-products .

- Hydrolytic Stability : Test in buffers (pH 1–13); detect hydrolysis products (e.g., 5-chloro-2-aminopyridine) via LC-MS .

Advanced Research Questions

Q. What reaction mechanisms explain the selectivity of allylation at the pyridine nitrogen?

- Mechanistic Insights :

- Base-Mediated Deprotonation : K₂CO₃ deprotonates the pyridine NH₂ group, generating a nucleophilic amine that attacks allyl bromide .

- Steric Effects : Allyl groups reduce steric hindrance compared to bulkier substituents (e.g., cyclohexyl), favoring N-allylation .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

- Troubleshooting :

- Impurity Identification : Compare with known by-products (e.g., dimerization via Cl⋯Cl interactions, as in 3-chloropyridin-2-amine ).

- X-ray Crystallography : Resolve ambiguities using single-crystal diffraction (e.g., hydrogen-bonded dimers in related compounds ).

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?

- Biological Testing :

- Target Selection : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays .

- SAR Studies : Modify allyl chain length or introduce electron-withdrawing groups to enhance binding affinity .

- Data Table :

| Derivative | IC₅₀ (EGFR, μM) |

|---|---|

| N-Allyl-5-Cl | 12.3 |

| N-Propargyl-5-Cl | 8.7 |

Methodological Considerations

Q. How should researchers address low yields in large-scale synthesis?

- Scale-Up Solutions :

- Continuous Flow Reactors : Improve heat/mass transfer; reduce reaction time from 8h to 2h .

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance allyl bromide reactivity .

Q. What computational tools predict the compound’s interactions with biological targets?

- In Silico Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.